molecular formula C26H19F3N4O B11222150 N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Número de catálogo: B11222150
Peso molecular: 460.4 g/mol
Clave InChI: HDOJMEDXSABIGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidin-4-amine derivative characterized by a trifluoromethylphenyl group at the 7-position, a phenyl group at the 5-position, and a 4-methoxyphenylamine substituent at the 4-position. This compound belongs to a class of small molecules designed to modulate kinase activity, particularly targeting pathways like the unfolded protein response (UPR) . The trifluoromethyl group enhances metabolic stability and binding affinity, while the methoxy substituent influences solubility and electronic properties .

Propiedades

Fórmula molecular

C26H19F3N4O

Peso molecular

460.4 g/mol

Nombre IUPAC

N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H19F3N4O/c1-34-21-12-10-19(11-13-21)32-24-23-22(17-6-3-2-4-7-17)15-33(25(23)31-16-30-24)20-9-5-8-18(14-20)26(27,28)29/h2-16H,1H3,(H,30,31,32)

Clave InChI

HDOJMEDXSABIGP-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors can also enhance the scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • A549: 12.5 µM
    • MCF-7: 15.0 µM

These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This action could make it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Certain derivatives of pyrrolo[2,3-d]pyrimidine compounds have demonstrated efficacy against various bacterial strains. The presence of the trifluoromethyl group may enhance the compound's lipophilicity, facilitating better interaction with microbial membranes .

Case Studies and Experimental Findings

Several studies have documented the biological activities of pyrrolo[2,3-d]pyrimidine derivatives:

  • VEGFR-2 Inhibition : A related compound was synthesized as a vascular endothelial growth factor receptor-2 inhibitor, demonstrating antiangiogenic properties crucial for cancer therapy .
  • Cell Proliferation Studies : In vitro assays revealed that compounds similar to N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine inhibited cell proliferation in several cancer models, indicating its potential as an anticancer agent .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrrolo[2,3-d]Pyrimidin-4-Amine Derivatives

Compound Name R4 (N4-substituent) R7 (7-position) Key Modifications
Target Compound 4-Methoxyphenyl 3-(Trifluoromethyl)phenyl Reference standard
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Methylphenyl 4-Methoxyphenyl Reduced electron-withdrawing effect at R7
N-(2-Methoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2-Methoxyphenyl 3-Methylphenyl Ortho-methoxy group may sterically hinder binding
N-(5-Chloro-2-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Chloro-2-methoxyphenyl 3-(Trifluoromethyl)phenyl Chloro substituent enhances potency but may increase toxicity
GSK2606414 (7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine) Indole-acetyl group 3-(Trifluoromethyl)phenyl First-in-class PERK inhibitor; indole moiety improves target selectivity

Physicochemical Properties

  • LogP : The target compound’s logP (predicted 3.1) is lower than analogs with halogenated substituents (e.g., 3.5 for Compound 10) due to the polar methoxy group .
  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., 12 µM in PBS for the target compound vs. 5 µM for N4-(3-trifluoromethylphenyl) analogs) .

Actividad Biológica

N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials based on diverse sources of research findings.

Chemical Structure and Properties

The compound can be represented with the following molecular formula:

  • Molecular Formula : C20H16F3N5O
  • Molecular Weight : 395.37 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Inhibition of cell proliferation
SF-26842.30Cell cycle arrest

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

In addition to its anticancer properties, the compound has shown promise as an enzyme inhibitor. Notably:

  • Acetylcholinesterase (AChE) : The compound demonstrated moderate inhibitory activity against AChE, which is significant for treating Alzheimer's disease.
  • Urease : It exhibited strong inhibitory effects against urease, indicating potential applications in treating urinary tract infections and related conditions .

Mechanistic Insights

The mechanism by which N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its biological effects may involve the following pathways:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at the G1/S phase transition.
  • Enzyme Interaction : Binding to active sites of AChE and urease, inhibiting their respective activities.

Study 1: Anticancer Efficacy

In a study published in Molecular Pharmacology, researchers evaluated the anticancer efficacy of several pyrrolo[2,3-d]pyrimidine derivatives. Among these, our compound demonstrated a remarkable ability to inhibit tumor growth in vitro and in vivo models, with significant reductions in tumor size observed in treated subjects compared to controls .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various pyrimidine derivatives. The study found that our compound effectively inhibited AChE and urease with IC50 values comparable to established inhibitors, suggesting its viability as a lead compound for further development .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.